molecular formula C10H9FN2O B1441269 (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol CAS No. 1137165-21-9

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1441269
CAS No.: 1137165-21-9
M. Wt: 192.19 g/mol
InChI Key: GQNBRTFSCVVDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can undergo reduction to form dihydropyrazoles.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-1,2-dihydro-1H-pyrazol-5-ylmethanol.

    Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features.

    3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol: A closely related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Biological Activity

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes or ketones under acidic conditions. Various synthetic routes have been documented, highlighting the compound's versatility and adaptability in different chemical environments.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. For instance, a recent study reported that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for clinical applications .

CompoundMIC (µg/mL)Activity Type
FHM16Antibacterial
Ciprofloxacin8Antibacterial
Fluconazole32Antifungal

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound demonstrated considerable inhibition of pro-inflammatory cytokines and showed effectiveness in reducing inflammation in animal models. In one study, the compound exhibited an IC50 value of 60.56 µg/mL, which was competitive with standard anti-inflammatory drugs such as diclofenac .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The DPPH radical scavenging assay indicated that this compound possesses significant antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of fluorine at the para position of the phenyl ring enhances the biological activity of pyrazole derivatives. The presence of the hydroxymethyl group at the 5-position is crucial for maintaining activity against various biological targets, including enzymes involved in inflammation and microbial resistance .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the 4-position significantly influenced antimicrobial potency .
  • In Vivo Anti-inflammatory Study : In a controlled experiment involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in paw edema compared to untreated controls, supporting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRTFSCVVDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a further embodiment, a pyrazole cyclization reaction is provided in Scheme 14A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The pyrazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydrazine hydrate to provide ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol and glacial acetic acid for about 2 to 16 hours. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is then reduced with lithium aluminum hydride to provide 3-(4-fluorophenyl)-1H-pyrazol-5-yl-methanol. In one embodiment, the reduction is performed in THF at a temperature of about 0° C. to about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is then formed by oxidizing 3-(4-fluorophenyl)-1H-pyrazole-5-methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.